4-Chloro-3-methylphenethyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

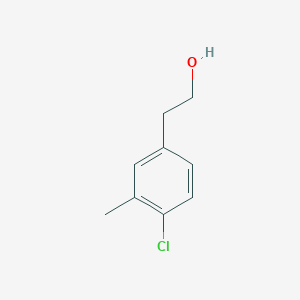

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXBTHBJWJHJMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 3 Methylphenethyl Alcohol

Strategic Approaches to the Synthesis of 4-Chloro-3-methylphenethyl alcohol

The construction of this compound involves the strategic assembly of a disubstituted aromatic ring and a hydroxyethyl (B10761427) side chain. The key challenge lies in the regioselective introduction of the chloro and methyl groups on the benzene (B151609) ring, followed by the formation of the ethyl alcohol substituent at the correct position.

Multi-Step Synthesis Pathways for Substituted Phenethyl Alcohols

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler, readily available starting materials. youtube.comlibretexts.org For a molecule like this compound, a common strategy begins with a pre-functionalized benzene ring.

A plausible synthetic pathway can be conceptualized starting from 3-methylphenol (m-cresol). The synthesis would proceed through the following key transformations:

Electrophilic Chlorination: The aromatic ring of 3-methylphenol is first chlorinated. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, which are both ortho-, para-directing, guide the incoming chlorine atom. The position para to the strongly activating hydroxyl group is sterically hindered by the adjacent methyl group, while the ortho positions are more accessible. Chlorination with agents like sulfuryl chloride or N-chlorosuccinimide can yield 4-chloro-3-methylphenol (B1668792) as a major product. chemicalbook.com

Side-Chain Construction: The phenethyl alcohol side chain can be constructed from the resulting 4-chloro-3-methylphenol. A common method to build this side chain is through the reduction of a corresponding phenylacetic acid derivative. For instance, the phenol (B47542) can be converted to a phenylacetate, which is then reduced. wikipedia.org

Reduction: The final step involves the reduction of an appropriate carbonyl group (acid or ester) to the primary alcohol. Reagents like sodium borohydride (B1222165) in the presence of iodine in THF can be used for this transformation. wikipedia.org

An alternative to building the side chain from the phenol involves the Friedel-Crafts reaction between a suitable chloro-toluol derivative and ethylene (B1197577) oxide, although this can sometimes lead to issues with regioselectivity and side products like diphenylethanes. wikipedia.orgacs.org Another established route is the hydrogenation of a corresponding substituted styrene (B11656) oxide. acs.orgepa.gov For example, 4-chloro-3-methylstyrene could be epoxidized and then hydrogenated to yield the target alcohol.

Targeted Functional Group Transformations in Phenethyl Alcohol Synthesis

The synthesis of substituted phenethyl alcohols relies on a series of well-established functional group transformations. The hydroxyl group itself is a poor leaving group, so it often needs to be converted into a better one, such as a tosylate, to facilitate certain reactions. youtube.com

Key transformations in the synthesis of this compound include:

Halogenation of Phenols: The direct chlorination of 3-methylphenol is a critical step. The reaction conditions must be controlled to favor the formation of the desired 4-chloro-3-methylphenol isomer. chemicalbook.com

Conversion of Phenols to Carbonyls: To build the side chain via reduction, the phenolic hydroxyl group must be replaced with a two-carbon chain containing a reducible functional group. One method is the Willgerodt-Kindler reaction, which can convert an acetophenone (B1666503) into a thioamide, followed by hydrolysis to a phenylacetic acid. For instance, starting from 4-chloro-3-methylacetophenone, one could synthesize 4-chlorophenylacetic acid, which is then reduced. A patent describes a similar process for 4-chlorophenethyl alcohol starting from 4-chloroacetophenone. google.com

Reduction of Carboxylic Acids/Esters: The reduction of the carboxylic acid or ester functionality to a primary alcohol is a fundamental transformation. A combination of sodium borohydride and iodine is effective for reducing carboxylic acids to alcohols. wikipedia.org

Conversion of Alcohols to Halides: In some synthetic strategies, it might be necessary to convert an alcohol to an alkyl halide to perform subsequent coupling reactions. Reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides) are commonly used. youtube.comcdnsciencepub.com

Green Chemistry Principles in Phenethyl Alcohol Synthesis Research

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. frontiersin.org This is particularly relevant in the synthesis of fine chemicals like aromatic alcohols.

Transition-Metal-Free Methodologies for Aromatic Alcohol Coupling

A significant advancement in green chemistry is the development of synthetic methods that avoid the use of heavy transition metals, which can be toxic and difficult to remove from the final product. chalmers.sersc.orgnih.gov Research has demonstrated a transition-metal-free pathway for the β-alkylation of secondary aromatic alcohols with primary aromatic alcohols. chalmers.seresearchgate.netnih.gov

This method utilizes sodium tert-butoxide (t-BuONa) not just as a base, but also as a radical initiator for the coupling of aromatic alcohols. chalmers.seresearchgate.net The reaction proceeds efficiently under an inert atmosphere, producing β-alkylated alcohols in good yields. This approach offers a benign alternative to traditional methods that often rely on transition-metal catalysts for alcohol activation. chalmers.se

The table below summarizes the results of t-BuONa-mediated coupling of various benzyl (B1604629) alcohol derivatives with 1-phenylethanol (B42297), demonstrating the functional group tolerance of this methodology.

Reaction conditions: 1-phenylethanol (0.75 mmol), benzyl alcohol derivative (0.5 mmol), t-BuONa (0.2 equiv.), toluene (B28343) (0.75 mL), argon atmosphere, 140°C, 20 h. Data sourced from Chalmers University research. chalmers.se

Mechanistic Postulations of Radical Coupling in Green Synthesis of Phenethyl Alcohol Derivatives

The proposed mechanism for the transition-metal-free coupling of aromatic alcohols involves the formation of radical intermediates. chalmers.senih.gov It is suggested that t-BuONa acts as a dual-role reagent. researchgate.net

The postulated mechanism proceeds as follows:

Deprotonation: The base, t-BuONa, deprotonates both the primary and secondary alcohols present in the reaction mixture. nih.gov

Single Electron Transfer (SET): This is followed by a single electron transfer event, leading to the formation of reactive radical anions.

Radical Coupling: The benzyl-based radical anion can then add to the enolate form of the acetophenone (which is in equilibrium with the secondary alcohol), initiating a radical cascade that ultimately forms the new carbon-carbon bond. nih.gov

Product Formation: Subsequent reaction steps involving electron transfer and reaction with the alcohol solvent lead to the final β-alkylated alcohol product. nih.gov

This radical-based mechanism avoids the need for external oxidants and transition metal catalysts, representing a more environmentally friendly and cost-effective synthetic route. nih.gov Experiments using radical trapping agents like BHT (2,6-di-tert-butyl-4-methylphenol) have been shown to inhibit the reaction, supporting the hypothesis of a radical process. rsc.org

Aromatic C-H Functionalization Strategies for Phenethyl Alcohol Ring Systems

Directly functionalizing carbon-hydrogen (C-H) bonds on an aromatic ring is a powerful strategy in modern organic synthesis. acs.orgnih.govacs.org It allows for the modification of a molecule in its later stages, providing efficient access to a variety of derivatives without the need for de novo synthesis.

An efficient method for the meta-C-H arylation of phenylethyl alcohol derivatives has been developed using palladium catalysis. nih.gov This strategy employs a readily removable oxime ether as a directing group to guide the functionalization to the meta position, which is often challenging to achieve selectively. The reaction features a broad substrate scope and good functional group tolerance. nih.gov

The process utilizes a combination of a palladium acetate (B1210297) catalyst, a specific ligand (3-trifluoromethyl-2-pyridone), and a transient mediator (2-carbomethoxynorbornene) to facilitate the C-H activation and subsequent bond formation. nih.gov The directing group can later be cleaved under reductive conditions to regenerate the alcohol functionality. nih.gov

The table below illustrates the scope of this meta-C-H arylation methodology with various phenethyl alcohol-derived oxime ethers and aryl iodides.

Reaction conditions: Substrate (0.2 mmol), Aryl iodide (0.4 mmol), Pd(OAc)₂ (10 mol%), Ligand (20 mol%), AgOAc (0.30 mmol), NBE-CO₂Me (0.30 mmol), CF₂HCH₂OH (0.2 mL), 100 °C, 12 h. Data adapted from a study on meta-C-H functionalization. nih.gov

This type of late-stage functionalization is highly valuable for creating molecular diversity and for synthesizing bioactive compounds. acs.orgnih.gov

Table of Mentioned Compounds

Palladium-Catalyzed Meta-C-H Functionalization of Phenylethyl and Benzylic Alcohols

A significant challenge in organic synthesis is the selective functionalization of the meta-position on an aromatic ring. Recent progress has demonstrated an efficient palladium-catalyzed meta-C-H arylation of phenylethyl and benzylic alcohols. rsc.orgnih.gov This method provides a direct route to meta-substituted alcohol derivatives. The reaction employs a palladium/norbornene (NBE) relay catalysis system. nih.gov

A proposed mechanism for this transformation involves several key steps. nih.gov Initially, an oxime directing group facilitates an ortho-C-H activation to form a palladacycle intermediate. This is followed by the migratory insertion of a transient mediator, such as 2-carbomethoxynorbornene (NBE-CO2Me). A subsequent meta-C-H activation generates a second intermediate. The desired meta-functionalization then occurs through oxidative addition with an aryl iodide and reductive elimination. Finally, the product is formed via protodemetalation, and the NBE mediator is regenerated. nih.gov The use of 3-trifluoromethyl-2-pyridone as a ligand has been shown to significantly improve the efficiency of this meta-functionalization process. nih.gov

Directing Group Control in Aromatic C-H Activation for Substituted Alcohols

The regioselectivity of C-H activation reactions is critically dependent on the use of directing groups. nih.gov These groups position the metal catalyst in close proximity to a specific C-H bond, thereby controlling the site of functionalization. rsc.org While directing groups have been widely applied to activate ortho positions, achieving meta-selectivity has been a more significant challenge. nih.gov

For the meta-functionalization of phenylethyl and benzylic alcohols, a removable oxime ether directing group has proven effective. rsc.orgnih.gov This approach allows for the synthesis of meta-substituted alcohols, after which the directing group can be cleaved. rsc.org Another strategy involves a nitrile-based template that utilizes a silicon atom for attachment to the alcohol substrate. nih.gov This silicon-based tether facilitates meta-selective C-H functionalization and can be easily introduced and removed under standard conditions, enhancing its synthetic utility. nih.gov

The native hydroxyl group of an alcohol is generally a poor directing group for C-H activation with late transition metals due to its low binding affinity and conformational flexibility. researchgate.net This has often necessitated the derivatization of the alcohol to install a more strongly coordinating directing group. researchgate.net The design of ligands that can strengthen and rigidify the coordination of the hydroxyl group to the palladium catalyst is an area of active research aimed at enabling direct C-H activation without derivatization. researchgate.net

Analogous and Precursor Synthetic Routes for Substituted Phenethyl Alcohols

The synthesis of this compound is also informed by established routes to structurally similar compounds and the synthesis of its essential chemical precursors.

Synthetic Methodologies for 1-(4-Chloro-3-methylphenyl)ethanol (B2876864) and Related Isomers

The secondary alcohol, 1-(4-chloro-3-methylphenyl)ethanol, is a close structural analog and potential precursor to this compound. A primary industrial method for its synthesis is the catalytic hydrogenation of the corresponding ketone, 4-chloro-3-methylacetophenone. This reduction achieves high yields and is compatible with continuous-flow reactor systems.

| Parameter | Condition |

|---|---|

| Catalyst | 5% Palladium on Carbon (Pd/C) |

| Catalyst Loading | 0.1–0.5 equivalents |

| Solvent | Ethanol (B145695) or Tetrahydrofuran (THF) |

| Temperature | 60°C |

| Pressure | 4 bar H₂ |

| Yield | 92–95% |

The resulting 1-(4-chloro-3-methylphenyl)ethanol can undergo further chemical transformations. For instance, its hydroxyl group can be substituted using reagents like thionyl chloride or phosphorus tribromide, or it can be oxidized back to the corresponding ketone.

Synthetic Access to 4-Chloro-3-methylphenol as a Building Block

A crucial starting material for the synthesis of this compound is 4-chloro-3-methylphenol. sigmaaldrich.comsigmaaldrich.commerckmillipore.com This compound is typically prepared via the electrophilic chlorination of m-cresol. chemicalbook.comgoogle.com

A method for this synthesis involves using sulfuryl chloride as the chlorinating agent in the absence of a solvent. google.com Controlling the reaction temperature is critical to ensure the desired regioselectivity. The reaction is optimally conducted between 30-40°C; temperatures exceeding 50°C lead to the formation of 5-chloro-3-methylphenol as the major product. google.com

| Parameter | Condition |

|---|---|

| Raw Material | m-Cresol |

| Chlorinating Agent | Sulfuryl chloride |

| Molar Ratio (Sulfuryl chloride:m-cresol) | 0.75-0.9 : 1 |

| Reaction Temperature | 30-40°C |

| Catalyst/Solvent | None |

An alternative laboratory-scale method uses N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile (B52724) as the chlorinating system. chemicalbook.com

Reaction Chemistry and Mechanistic Investigations of 4 Chloro 3 Methylphenethyl Alcohol

Oxidation Reactions of Substituted Phenethyl Alcohols

The oxidation of substituted phenethyl alcohols has been a subject of extensive research to understand how substituents on the aromatic ring affect reaction rates and mechanisms. These studies often involve comparing the reactivity of various substituted compounds, including those with electron-donating and electron-withdrawing groups, to elucidate the electronic demands of the transition state.

Kinetic and Mechanistic Analyses of Oxidative Processes

Kinetic studies are fundamental to understanding the stepwise sequence of a chemical reaction, known as its mechanism. By systematically varying concentrations of reactants and other conditions, researchers can deduce the rate law for a reaction, providing insight into the composition of the rate-determining step.

The oxidation kinetics of several substituted phenethyl alcohols, including 4-chlorophenethyl alcohol, by sodium N-bromo-benzenesulphonamide (bromamine-B or BAB) have been investigated in the presence of hydrochloric acid. ias.ac.in The reaction exhibits a first-order dependence on the concentration of both bromamine-B and H+ ions, and a fractional order with respect to the phenethyl alcohol and chloride ion concentrations. ias.ac.in The addition of benzenesulphonamide, a reaction product, does not affect the rate. ias.ac.in

The Hammett plot, which correlates reaction rates with substituent constants, is biphasic. For electron-releasing substituents, the reaction constant (ρ) is -3.2, while for electron-withdrawing groups, it is -0.34. ias.ac.in This suggests a change in the rate-determining step or transition state character depending on the nature of the substituent. A proposed mechanism involves the formation of an intermediate complex between the alcohol and the oxidizing species, which then decomposes in the rate-limiting step to form the corresponding aldehyde. ias.ac.in The significant negative ρ value for electron-releasing groups indicates the development of a positive charge (an electron-deficient center) at the reaction site in the transition state. ias.ac.in

Table 1: Kinetic and Thermodynamic Parameters for the Oxidation of Substituted Phenethyl Alcohols by Bromamine-B at 35°C

| Substituent (X) | 10³k (s⁻¹) | ΔH≠ (kJ mol⁻¹) | ΔS≠ (JK⁻¹ mol⁻¹) | ΔG≠ (kJ mol⁻¹) |

|---|---|---|---|---|

| 4-OCH₃ | 16.5 | 45.4 | -123.6 | 83.3 |

| 4-CH₃ | 8.8 | 58.7 | -82.7 | 84.2 |

| H | 2.1 | 64.9 | -64.7 | 84.9 |

| 4-Cl | 1.1 | 70.2 | -49.6 | 85.5 |

| 4-Br | 0.9 | 71.3 | -46.7 | 85.8 |

| 3-NO₂ | 0.5 | 78.4 | -26.5 | 86.6 |

Source: Adapted from mechanistic investigation studies. ias.ac.in

Cerium(IV) is a potent one-electron oxidant used for various organic transformations. Studies on the oxidation of phenethyl alcohol and its para-substituted derivatives in an aqueous nitric acid medium reveal that the observed rate constant often decreases with an increasing initial concentration of Cerium(IV). orientjchem.org This kinetic behavior suggests the involvement of a dimeric form of Cerium(IV) as a less reactive species, with the monomeric form being the primary oxidant. orientjchem.org

The reaction mechanism is believed to proceed through the formation of a complex between the alcohol and the Cerium(IV) species. This complex then disproportionates in a rate-determining step to yield a free radical on the alcohol substrate, along with Ce(III) and a proton. orientjchem.orgresearchgate.net The resulting radical is subsequently oxidized in a fast step by another molecule of the oxidant to the final product, typically the corresponding aldehyde. researchgate.net The kinetics often follow a Michaelis-Menten type model, where the reciprocal of the observed rate constant is linearly proportional to the reciprocal of the alcohol concentration, confirming the formation of a pre-equilibrium complex. orientjchem.org

The oxidation of 1-phenylethanol (B42297) and its para-substituted derivatives by hypochlorite (B82951) in an aqueous acetic acid medium has been shown to follow second-order kinetics, being first order in both the alcohol and the oxidant. sphinxsai.comresearchgate.net The absence of polymerization with added acrylonitrile (B1666552) indicates that the reaction does not proceed through a free-radical pathway. sphinxsai.comresearchgate.net

The order of reactivity for different substituents is p-CH₃ > H > p-Cl > p-NO₂. sphinxsai.comsphinxsai.com A Hammett plot of log k₂ versus the substituent constant (σ) is linear with a negative slope (ρ value). researchgate.net This indicates that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. The negative ρ value points to the development of an electron-deficient carbon center in the transition state. researchgate.netsphinxsai.com The proposed mechanism involves the rapid formation of a carbinol-hypochlorite ester intermediate, which then decomposes in a slow, rate-determining step involving the cleavage of a C-H bond to form the corresponding ketone. sphinxsai.comresearchgate.net

Table 2: Second-Order Rate Constants for Hypochlorite Oxidation of para-Substituted 1-Phenylethanols

| Substituent | k₂ (dm³ mol⁻¹ s⁻¹) |

|---|---|

| p-CH₃ | 0.0245 |

| H | 0.0152 |

| p-Cl | 0.0053 |

| p-NO₂ | 0.0009 |

Source: Adapted from kinetic studies of hypochlorite oxidation. sphinxsai.com

Polymer-Supported Oxidants in Phenethyl Alcohol Transformations

The use of polymer-supported reagents offers significant advantages in organic synthesis, including simplified product isolation, easier work-up procedures, and the potential for reagent regeneration and reuse. jocpr.comsphinxsai.com

The oxidation of 4-chlorophenylethanol using chromic acid supported on an anion exchange resin (such as Amberlyst A-26) has been studied kinetically. researchgate.netresearchgate.net The reaction is found to be zero-order with respect to both the concentration of the alcohol and the polymer-supported oxidant. researchgate.net This suggests that the reaction occurs on the surface of the polymer, and the rate is independent of the bulk concentration of the substrate once the polymer's active sites are saturated. The product of the oxidation is 4-chloroacetophenone. researchgate.net

The proposed mechanism involves the formation of a chromate (B82759) ester with the alcohol on the polymer support. researchgate.net This is followed by a slow, rate-determining decomposition of the ester to produce a Cr(IV) species. The intermediate Cr(IV) then oxidizes another molecule of the alcohol in a fast step, generating a free radical. sphinxsai.comresearchgate.net This free radical subsequently reacts with another Cr(VI) site on the polymer to form a Cr(V) intermediate, which finally reacts with another alcohol molecule to yield the ketone product. researchgate.net The presence of a free radical intermediate is often confirmed by the induced polymerization of monomers like acrylonitrile added to the reaction mixture. jocpr.comresearchgate.net

Role of Radical Intermediates in Polymer-Supported Oxidative Reactions

The oxidation of alcohols, including aromatic variants like phenethyl alcohol derivatives, can be efficiently carried out using polymer-supported reagents. These solid-phase reagents offer advantages such as simplified product isolation and reagent regeneration. sphinxsai.comacs.org Mechanistic studies on the oxidation of aromatic secondary alcohols with polymer-supported chromium(VI) reagents, such as chromic acid on an Amberlyst A-26 resin, indicate a multi-step process that can involve radical intermediates. sphinxsai.com

The reaction is believed to initiate with the formation of a chromate ester from the alcohol and the polymer-supported chromium(VI) species. This ester then decomposes in a slow, rate-determining step to yield a ketone and a chromium(IV) species. The generated chromium(IV) intermediate is a powerful oxidizing agent that can further react with another molecule of the alcohol. This subsequent reaction is proposed to proceed via a pathway that generates a free radical. sphinxsai.com The presence of such radical intermediates has been confirmed in related systems by trapping experiments, for instance, through the polymerization of acrylonitrile added to the reaction mixture. sphinxsai.com

A plausible mechanism for the polymer-supported oxidation of 4-Chloro-3-methylphenethyl alcohol, based on analogous systems, is outlined below:

Ester Formation: The alcohol reacts with the polymer-supported chromium(VI) to form a chromate ester.

Decomposition: The chromate ester decomposes to form 4-chloro-3-methylphenylacetaldehyde and a polymer-supported chromium(IV) species.

Radical Formation: The chromium(IV) species oxidizes a second molecule of this compound, generating a radical intermediate.

Further Oxidation: The radical intermediate is then rapidly oxidized to the final aldehyde product by another oxidant site on the polymer.

The kinetics of such reactions are often found to be zero-order with respect to the alcohol, suggesting that the decomposition of the initially formed ester is the slowest step in the sequence. sphinxsai.comscientiaresearchlibrary.com

Nucleophilic Substitution Reactions Involving Phenethyl Alcohol Derivatives

Nucleophilic substitution reactions at the benzylic carbon of phenethyl alcohol derivatives are a cornerstone of their chemical reactivity. The specific pathways these reactions follow are highly dependent on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent conditions. nih.govlibretexts.orglibretexts.org For derivatives of this compound, which would typically first be converted to a better leaving group (e.g., a tosylate or halide), a competition between SN1 and SN2 mechanisms is expected.

Influence of Substituents on Reaction Pathways and Selectivity

For this compound, the substituents are a chloro group and a methyl group. The chloro group is electron-withdrawing via induction but can be a weak pi-donor through resonance. The methyl group is electron-donating through induction and hyperconjugation. The net effect of these substituents on the aromatic ring influences the electron density at the benzylic carbon.

In the context of an SN1-type reaction, which proceeds through a carbocation intermediate, electron-donating groups on the phenyl ring would stabilize the positive charge, thus accelerating the reaction. Conversely, electron-withdrawing groups would destabilize the carbocation and slow down the SN1 pathway.

For an SN2-type reaction, the influence of substituents is more nuanced. It has been shown that for some SN2 reactions of benzylic derivatives, electron-withdrawing groups can accelerate the reaction by increasing the positive charge at the reaction center, thereby enhancing electrostatic interactions with the incoming nucleophile. bris.ac.uk However, in cases where the transition state has more dissociative character (i.e., more bond-breaking than bond-making), electron-donating groups can be more stabilizing. bris.ac.uk

Kinetic studies on the nucleophilic substitution of 1-(Y-phenyl)ethyl chlorides with anilines in methanol (B129727) have demonstrated a clear dependence of the reaction mechanism on the substituent Y. rsc.org An "isokinetic point" was observed, where the mechanism switches from being more SN1-like for electron-donating substituents to more SN2-like for electron-withdrawing substituents. rsc.org

The table below summarizes the expected influence of the chloro and methyl substituents on the reactivity of this compound derivatives in nucleophilic substitution reactions, based on general principles.

| Substituent | Electronic Effect | Influence on SN1 Pathway | Influence on SN2 Pathway |

| 3-Methyl | Electron-donating (inductive, hyperconjugation) | Stabilizes carbocation, potentially increasing the rate. | May slightly decrease the rate by reducing the electrophilicity of the carbon center. |

| 4-Chloro | Electron-withdrawing (inductive), weak π-donating (resonance) | Destabilizes carbocation, potentially decreasing the rate. | May increase the rate by enhancing the electrophilicity of the carbon center. |

The interplay of these two substituents in this compound would result in a finely balanced reactivity profile, likely making it susceptible to both SN1 and SN2 pathways depending on the specific reaction conditions.

Spectroscopic and Computational Elucidation of 4 Chloro 3 Methylphenethyl Alcohol

Advanced Vibrational Spectroscopic Characterization Techniques

The analysis of phenethyl alcohol and its substituted analogues forms the basis for understanding the vibrational spectrum of 4-Chloro-3-methylphenethyl alcohol. For the parent compound, phenethyl alcohol, characteristic IR and Raman bands are well-documented. chemicalbook.comnist.gov The most prominent feature is the O-H stretching vibration, which is sensitive to hydrogen bonding. irdg.org In dilute solutions, a sharp band for the "free" hydroxyl group is observed, while in concentrated phases, this band broadens and shifts to lower wavenumbers due to intermolecular hydrogen bonding. irdg.org

The aromatic ring of phenethyl alcohol gives rise to several characteristic bands. C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. ias.ac.in The C=C stretching vibrations within the phenyl ring are observed in the 1400-1600 cm⁻¹ range. researchgate.net The presence of a side chain and substituents influences the exact position and intensity of these bands. For instance, studies on various substituted phenols and phenyl derivatives show distinct patterns that allow for detailed structural assignment. ias.ac.inresearchgate.net

For this compound, the vibrational spectrum is a composite of contributions from the ethyl alcohol side chain and the 1,2,4-trisubstituted benzene (B151609) ring. Based on extensive studies of similar molecules like 4-chloro-3-methylphenol (B1668792), specific vibrational assignments can be predicted. researchgate.netorientjchem.org

Hydroxyl Group (O-H) Vibrations: The O-H stretching (νOH) is expected in the range of 3200-3550 cm⁻¹, with its exact position dependent on hydrogen bonding. ijrte.org The in-plane bending (δOH) is anticipated around 1150-1250 cm⁻¹, while the out-of-plane bending (γOH) appears at lower frequencies. orientjchem.orgijrte.org

Methyl Group (CH₃) Vibrations: The methyl group introduced at the 3-position will exhibit characteristic stretching and bending modes. Asymmetric (νₐₛCH₃) and symmetric (νₛCH₃) stretching vibrations are expected between 2950-3050 cm⁻¹ and 2900-2950 cm⁻¹, respectively. researchgate.net Asymmetrical and symmetrical bending modes (δₐₛCH₃ and δₛCH₃) typically appear in the 1400-1485 cm⁻¹ and 1380 ± 25 cm⁻¹ regions. researchgate.netorientjchem.org

Phenyl Ring Vibrations: The trisubstituted pattern influences the C-H and C-C vibrations. The ring "breathing" modes, which involve the entire ring expanding and contracting, are sensitive to the substitution pattern. nih.gov For trisubstituted benzenes, characteristic out-of-plane C-H bending vibrations are found in the 750-1000 cm⁻¹ range. ias.ac.in

C-Cl Vibration: The C-Cl stretching vibration is a key marker for the chloro-substituent. In compounds like 4-chloro-3-methylphenol, this mode is observed around 830 cm⁻¹. ijrte.org The corresponding in-plane and out-of-plane bending modes are found at much lower frequencies. ijrte.org

Table 1: Predicted Vibrational Modes for this compound Based on Analogues

| Vibrational Mode | Description | Expected Wavenumber Range (cm⁻¹) | Reference Compound(s) |

| ν(OH) | O-H Stretch | 3200 - 3550 | Phenols, Alcohols ijrte.org |

| ν(CH) aromatic | Aromatic C-H Stretch | 3000 - 3100 | Substituted Benzenes ias.ac.in |

| νₐₛ(CH₃) | Asymmetric Methyl C-H Stretch | 2950 - 3050 | 4-chloro-3-methylphenol researchgate.net |

| νₛ(CH₃) | Symmetric Methyl C-H Stretch | 2900 - 2950 | 4-chloro-3-methylphenol researchgate.net |

| δₐₛ(CH₃) | Asymmetric Methyl Bend | 1400 - 1485 | 4-chloro-3-methylphenol orientjchem.org |

| δₛ(CH₃) | Symmetric Methyl Bend | ~1380 | 4-chloro-3-methylphenol researchgate.net |

| ν(C=C) | Aromatic Ring Stretch | 1400 - 1600 | Substituted Benzenes researchgate.net |

| δ(OH) | In-plane O-H Bend | 1150 - 1250 | Phenols ijrte.org |

| ν(C-Cl) | C-Cl Stretch | ~830 | 4-chloro-3-methylphenol ijrte.org |

| γ(CH) | Out-of-plane Aromatic C-H Bend | 750 - 1000 | Substituted Benzenes ias.ac.in |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the structure of this compound can be confirmed. Predicted spectra for related compounds provide a reliable guide. molbase.comchemicalbook.com

¹H NMR Spectrum: The proton NMR spectrum would show distinct signals for the aromatic protons, the ethyl side chain protons, the methyl protons, and the hydroxyl proton.

Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns (doublets, doublet of doublets) will be dictated by the electronic effects of the chloro, methyl, and ethyl alcohol substituents.

Ethyl Protons (-CH₂CH₂OH): The two methylene (B1212753) groups will appear as two distinct triplets. The -CH₂- group adjacent to the aromatic ring will be found further downfield (around δ 2.8 ppm) than the -CH₂- group attached to the hydroxyl group (around δ 3.8 ppm), based on data from 3-methylphenethyl alcohol. chemicalbook.com

Methyl Protons (-CH₃): The methyl group on the ring will produce a singlet around δ 2.3 ppm. chemicalbook.com

Hydroxyl Proton (-OH): The hydroxyl proton signal is a singlet whose chemical shift is variable and depends on concentration and solvent.

¹³C NMR Spectrum: The carbon NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon environments in the molecule (six aromatic carbons, two ethyl carbons, and one methyl carbon). The chemical shifts will be influenced by the substituents, with carbons attached to the electronegative chlorine and oxygen atoms appearing at lower field (higher ppm values).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic CH | 6.5 - 7.5 (m) | 120 - 140 |

| -C H₂-Ar | - | ~39 |

| -CH₂-C H₂-OH | - | ~63 |

| Ar-C H₃ | ~2.3 (s) | ~20 |

| Ar-CH₂- | ~2.8 (t) | - |

| -CH₂-OH | ~3.8 (t) | - |

| -OH | Variable (s) | - |

| Aromatic C-Cl | - | ~130 |

| Aromatic C-CH₃ | - | ~137 |

| Aromatic C-CH₂- | - | ~140 |

Note: Predicted values are based on typical ranges for similar functional groups and structures. chemicalbook.compitt.educarlroth.com s=singlet, t=triplet, m=multiplet.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₁ClO), the molecular weight is 170.63 g/mol .

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.org This results in two peaks for the molecular ion (M⁺) at m/z 170 and the M+2 peak at m/z 172, with the latter having about one-third the intensity of the former.

Key fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond between the two ethyl carbons would be a dominant fragmentation pathway. This would result in the loss of a CH₂OH radical (mass 31), leading to a prominent peak at m/z 139/141.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the ethyl side chain would produce a tropylium-like cation, though this is often less favored than alpha-cleavage in phenethyl alcohols.

Dehydration: Loss of a water molecule (H₂O, mass 18) from the molecular ion is another common pathway for alcohols, which would yield a peak at m/z 152/154. libretexts.org

Analysis of the fragmentation pattern allows for confirmation of the molecular structure and can be used to assess the purity of a sample.

Computational Chemistry Approaches for Molecular Structure and Reactivity

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular properties and corroborating experimental findings.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, can be employed to model the structure of this compound. orientjchem.orgnih.gov These calculations can predict the optimized molecular geometry, bond lengths, and bond angles.

Furthermore, DFT is highly effective at calculating vibrational frequencies. ijrte.org While calculated frequencies often have systematic errors, they can be corrected using scaling factors to achieve excellent agreement with experimental IR and Raman spectra. irdg.orgresearchgate.net This computational approach is crucial for making definitive assignments of complex vibrational modes, especially in the crowded fingerprint region of the spectrum. researchgate.net By simulating the spectra, researchers can confirm the identity of the lowest-energy conformers and understand how intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the phenyl ring's π-electrons, stabilize the molecule's structure. nih.gov

Basis Set Selection and Scaling Factors in Vibrational Frequency Predictions

The accurate prediction of vibrational frequencies through computational methods is a cornerstone of modern spectroscopic analysis. It allows for the detailed assignment of experimental spectra, providing insights into molecular structure and bonding. The precision of these predictions is intrinsically linked to the chosen level of theory, particularly the basis set and the application of scaling factors to correct for systematic errors.

At the heart of computational vibrational analysis lies the solution of the electronic Schrödinger equation to determine the potential energy surface of the molecule. The choice of a basis set, which is a set of mathematical functions used to build molecular orbitals, is a critical parameter in these calculations. Larger basis sets with more functions, including polarization and diffuse functions, generally provide a more accurate description of the electron distribution, especially in molecules with heteroatoms, like the chlorine and oxygen in this compound, and for describing subtle electronic effects. However, this increased accuracy comes at a significant computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). For a molecule like this compound, a basis set such as 6-311+G(d,p) is often considered a good compromise between accuracy and computational expense, as it includes diffuse functions (+) for lone pairs and polarization functions (d,p) for all atoms, which are important for an accurate description of bonding and vibrational modes.

However, theoretical harmonic vibrational frequencies calculated using methods like Density Functional Theory (DFT) or Hartree-Fock (HF) theory are known to systematically deviate from experimental fundamental frequencies. This discrepancy arises from two main sources: the approximation in the electronic structure theory and the neglect of vibrational anharmonicity. To bridge this gap between theoretical and experimental values, scaling factors are employed. These factors are empirically determined by comparing calculated frequencies for a set of well-characterized molecules with their experimental counterparts.

The scaling factor depends on the specific combination of the theoretical method (functional) and the basis set used. For instance, a widely used functional like B3LYP paired with a 6-31G(d) basis set will have a different optimal scaling factor than when paired with a larger basis set like 6-311+G(d,p). Research has shown that for the B3LYP/6-311+G(d,p) level of theory, a scaling factor of approximately 0.9679 is effective for vibrational frequencies. nih.gov

In a practical application, a computational study on the closely related molecule, 4-chloro-3-methylphenol, utilized the B3LYP functional with the 6-31G* basis set. orientjchem.orgresearchgate.net The calculated harmonic frequencies were scaled by a factor of 0.9613 to improve agreement with the experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net This approach demonstrates the standard procedure for assigning vibrational modes. For instance, the C-Cl stretching vibration in 4-chloro-3-methylphenol was observed in the IR spectrum at 604 cm⁻¹, and the scaled DFT calculation predicted this mode at 601 cm⁻¹, showing excellent agreement. orientjchem.org

To further enhance the accuracy of predictions, a dual-scaling factor approach can be adopted. This method uses different scaling factors for low-frequency (<1000 cm⁻¹) and high-frequency (>1000 cm⁻¹) vibrations, which can provide a more refined correction. For example, for the B3LYP functional, scaling factors of 0.9654 for high frequencies and 0.9808 for low frequencies have been proposed.

The selection of an appropriate basis set and the correct application of scaling factors are therefore indispensable steps in the computational elucidation of the vibrational spectrum of molecules like this compound. This rigorous approach ensures a reliable interpretation of experimental spectroscopic data.

Data Tables

Table 1: Recommended Scaling Factors for DFT Functionals with Various Basis Sets

| Functional | Basis Set | Single Scaling Factor | Low-Frequency Factor (<1000 cm⁻¹) | High-Frequency Factor (>1000 cm⁻¹) |

| B3LYP | 6-31G(d) | 0.9614 | - | - |

| B3LYP | 6-311+G(d,p) | 0.9679 nih.gov | 1.0100 nih.gov | - |

| B3LYP | cc-pVTZ | 0.970 | - | - |

| PBE0 | cc-pVTZ | 0.966 | - | - |

| ωB97X-D | 6-31G* | - | - | - |

Data compiled from various sources for illustrative purposes.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for 4-chloro-3-methylphenol using B3LYP/6-31G *

| Vibrational Mode | Calculated (Unscaled) cm⁻¹ | Calculated (Scaled) cm⁻¹ | Experimental (IR) cm⁻¹ | Experimental (Raman) cm⁻¹ |

| O-H Stretch | 3528 | 3391 | - | - |

| C-H Stretch (Methyl, asym) | 3018 | 2901 | 3022 | - |

| C-H Stretch (Methyl, sym) | 2935 | 2821 | 2926 | 2930 |

| C-O Stretch | 1298 | 1248 | - | 1293 |

| C-Cl Stretch | 625 | 601 | 604 | 605 |

Data adapted from the study on 4-chloro-3-methylphenol. orientjchem.orgresearchgate.net The scaling factor used in the original study was 0.9613 for the DFT calculations.

Synthetic Utility and Transformational Chemistry of 4 Chloro 3 Methylphenethyl Alcohol

4-Chloro-3-methylphenethyl alcohol as a Key Building Block in Organic Synthesis

The inherent reactivity of the hydroxyl group and the potential for modifications on the aromatic ring make this compound a valuable starting material in multi-step organic synthesis.

Precursor Role in the Synthesis of Complex Organic Molecules

Phenethyl alcohol and its derivatives are recognized as important synthons in the construction of complex organic scaffolds. For instance, research has demonstrated that 1-phenethyl-substituted cyclopropyl (B3062369) alcohols can serve as precursors for the synthesis of 1,4-diketones through Rh(III)-catalyzed aldehydic C–H activation and C–C bond cleavage. wikipedia.orgrsc.org This strategy highlights the utility of the phenethyl moiety in forming new carbon-carbon bonds, a fundamental process in building molecular complexity. wikipedia.orgrsc.org While these reactions may result in 1,4-diketones, further intramolecular reactions like aldol (B89426) condensation can lead to the formation of even more complex structures such as multisubstituted cyclopentenones. wikipedia.orgrsc.org The presence of substituents on the benzene (B151609) ring, such as the chloro and methyl groups in this compound, can influence the electronic properties and reactivity of the molecule, potentially guiding the outcome of such synthetic routes. wikipedia.orgrsc.org

The development of complex molecular systems is a significant goal in materials and biomedical sciences, and it often relies on a combination of covalent and noncovalent synthetic steps. cardiff.ac.uk The use of building blocks like substituted phenethyl alcohols, which can undergo predictable transformations, is crucial in this endeavor. cardiff.ac.uk

Diversification of Functional Groups via Phenethyl Alcohol Scaffolds

The primary alcohol group of phenethyl alcohol scaffolds is a key site for functional group interconversion, allowing for the synthesis of a wide array of derivatives. The ability to transform the hydroxyl group into other functionalities greatly expands the synthetic possibilities. For example, the conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry, opening pathways to introduce a variety of nucleophiles. scispace.comthieme-connect.de Furthermore, the hydroxyl group can be a precursor for ethers, esters, and other functional groups, each offering different chemical properties and further reactive possibilities. This functional group diversification is a cornerstone of synthetic strategy, enabling the creation of libraries of related compounds for various applications.

Derivatization Strategies for Phenethyl Alcohol Analogues

Specific chemical strategies can be employed to transform the alcohol functionality of this compound into other important chemical groups, such as alkyl chlorides, guanidines, and precursors for aromatic selanides.

Formation of Alkyl Chlorides from Unactivated Aliphatic Alcohols

The conversion of unactivated aliphatic alcohols, such as this compound, into their corresponding alkyl chlorides is a well-established and synthetically useful reaction. This transformation replaces the poor leaving group (hydroxyl) with a good leaving group (chloride), facilitating subsequent nucleophilic substitution reactions.

Several reagents are effective for this chlorination. Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are common choices for converting primary and secondary alcohols to alkyl chlorides and bromides, respectively. scispace.com These reagents are often preferred over concentrated hydrohalic acids to avoid the harsh acidic conditions and potential carbocation rearrangements. scispace.com The reaction of a primary alcohol with thionyl chloride typically proceeds via an SN2 mechanism. scispace.com

Another effective method involves the use of triphosgene (B27547) in the presence of pyridine. This system can transform unactivated secondary and α-branched primary aliphatic alcohols into alkyl chlorides in high yields under mild, stereospecific conditions. nih.gov Phosgene (B1210022) and its safer alternatives, diphosgene and triphosgene, are also used, particularly in industrial settings, as they produce only gaseous HCl as a byproduct. rsc.org The reaction with phosgene proceeds through a chloroformate intermediate, which can then decompose to the alkyl chloride. rsc.org

The table below summarizes various reagents used for the chlorination of alcohols.

| Reagent System | Alcohol Type | Mechanism Type | Notes |

| Thionyl Chloride (SOCl₂) | Primary & Secondary | SN2 for primary | Commonly used laboratory reagent. scispace.com |

| Phosphorus Tribromide (PBr₃) | Primary & Secondary | SN2 | Used for synthesizing alkyl bromides. scispace.com |

| Triphosgene / Pyridine | Secondary & α-Branched Primary | Stereospecific | Mild conditions, generates no nuisance waste. nih.gov |

| Phosgene (COCl₂) | Various | SNi or SN2 | Highly toxic, often used industrially. rsc.org |

| Lucas Reagent (ZnCl₂ in conc. HCl) | Tertiary > Secondary | SN1 | Used to distinguish between alcohol classes. scispace.com |

Transformation to Related Guanidine (B92328) Compounds

The guanidinium (B1211019) group is a significant functional group found in numerous biologically active compounds and drugs. The synthesis of guanidine derivatives from an alcohol like this compound is a multi-step process, typically proceeding through an amine intermediate.

First, the alcohol is converted to a better leaving group, such as an alkyl halide (as described in 5.2.1) or a tosylate. This intermediate can then be reacted with ammonia (B1221849) or a primary amine to yield the corresponding phenethylamine (B48288) derivative.

Once the amine is formed, several methods exist for its conversion to a guanidine. A common approach is the guanylation of amines using a guanylating agent. Reagents such as cyanamide (B42294) can react with amines, often catalyzed by Lewis acids like scandium(III) triflate, to form guanidines under mild conditions. nih.gov Another strategy involves the use of pre-activated guanylation reagents like 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC). nih.gov Alternatively, amines can be converted to thioureas, which are then activated and reacted with another amine to form the guanidine scaffold. mdpi.com The activation of the thiourea (B124793) can be achieved with transition metal salts, such as mercury(II) chloride, which facilitates the reaction even with less nucleophilic aromatic amines. mdpi.com

Synthesis of Aromatic Selanides from Olefins Derived from Phenethyl Structures

Aromatic selanides are organoselenium compounds with applications in organic synthesis. Their preparation from a phenethyl alcohol derivative involves two key transformations: dehydration to form an olefin (alkene), followed by the addition of a selenium-containing reagent across the double bond.

The first step, the dehydration of this compound, would yield 4-chloro-3-methylstyrene. This elimination reaction is typically catalyzed by a strong acid.

The resulting olefin can then be converted to a selanide. The addition of selenenyl electrophiles to alkenes is a primary method for this transformation. scispace.com Electrophilic selenium reagents, such as phenylselenenyl chloride (PhSeCl) or phenylselenenyl bromide (PhSeBr), react with alkenes to form 1,2-adducts. nih.gov These reactions are generally highly stereoselective, resulting in trans addition products. nih.gov The reaction can be carried out in the presence of a nucleophile, which may be incorporated into the final product. nih.gov For example, carrying out the reaction in an alcohol solvent can lead to the formation of β-alkoxyselenides. The reaction of alkenes with selenium dihalides (e.g., SeBr₂) in the presence of alcohols provides a one-pot synthesis of bis(2-alkoxyalkyl) selenides.

Application of Phenethyl Alcohol Derivatives in Specialty Chemical Synthesis

Phenethyl alcohol and its derivatives are foundational components in the production of a wide array of specialty chemicals. The functionalization of the aromatic ring or the alkyl chain allows for the precise tuning of chemical and biological properties, leading to their use as key building blocks in various industries.

While specific, large-scale applications of this compound in commercial end-products are not extensively detailed in public literature, it is categorized by chemical suppliers as an important organic building block for synthetic chemistry. bldpharm.com Its utility stems from the reactive hydroxyl group and the substituted aromatic ring, which can be modified through various chemical transformations.

The potential of chlorinated phenethyl alcohols in agrochemical synthesis is well-established by closely related analogues. For instance, the isomeric compound 4-chlorophenethyl alcohol is a key intermediate in the synthesis of Nibenazole, a triazole-based fungicide used to control diseases like leaf spot in bananas and brown rot in peach trees. google.com The synthesis involves using 4-chloroacetophenone as a starting material, which is converted to 4-chlorophenylacetic acid and subsequently reduced to 4-chlorophenethyl alcohol. google.com This established synthetic pathway highlights the value of the chlorophenethyl alcohol scaffold in creating potent agrochemicals.

Furthermore, the broader class of halogenated alcohols is recognized for its utility in developing valuable pesticide intermediates. epo.org The presence of chlorine and methyl groups on the phenyl ring of this compound can influence factors such as lipophilicity, metabolic stability, and target binding, making it a candidate for investigation in the discovery of new active ingredients for both agricultural and pharmaceutical applications.

The family of phenethyl alcohol derivatives is a cornerstone of the flavor and fragrance industry. Phenethyl alcohol itself is renowned for its pleasant floral, rose-like aroma and is a frequent component in perfumes, cosmetics, and soaps. guidechem.com Aryl alkyl alcohols, the structural group to which this compound belongs, are a structurally diverse class of ingredients used extensively in fragrance formulations. nih.gov

Chemical modification of the basic phenethyl alcohol structure is a common strategy for creating novel scents. The introduction of substituents onto the benzene ring can significantly alter the olfactory properties of the molecule. For example, 2-methylphenethyl alcohol is noted for its floral and woody scent. guidechem.com

There is limited publicly available data on the specific scent profile of this compound. However, its structure suggests its potential use as a modifier in complex fragrance compositions or as a precursor for the synthesis of other aroma chemicals. The addition of a chlorine atom can impact the volatility and substantivity of the fragrance molecule, potentially leading to longer-lasting scents or unique olfactory notes. Therefore, it serves as a synthetic target for the development of new, proprietary fragrance ingredients.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-3-methylphenol (B1668792) |

| 4-chloroacetophenone |

| 4-chlorophenethyl alcohol |

| 4-chlorophenylacetic acid |

| 2-methylphenethyl alcohol |

| Nibenazole |

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for Phenethyl Alcohol Transformations

The development of new catalytic systems is central to advancing the synthesis of complex molecules like 4-Chloro-3-methylphenethyl alcohol. Research is moving beyond traditional methods to explore more efficient and selective transformations.

A significant area of progress is the transition metal-catalyzed C–H functionalization of phenylethyl alcohol derivatives. nih.govrsc.org This approach allows for the direct modification of the aromatic ring, offering a powerful tool for late-stage diversification of bioactive molecules. For instance, an efficient meta-C–H arylation of phenylethyl alcohols has been developed using a palladium/norbornene (Pd/NBE) relay catalysis system. nih.govrsc.org This method employs a removable oxime ether directing group to guide the functionalization to the meta position, a traditionally challenging transformation. nih.gov The system demonstrates broad substrate scope, tolerating both electron-donating and electron-withdrawing substituents on the phenethyl alcohol backbone. nih.gov

Rhodium(III)-catalysis represents another promising frontier. Researchers have shown that 1-phenethyl-substituted cyclopropyl (B3062369) alcohols can act as effective alkylating agents in reactions with quinoline-8-carbaldehydes. acs.org This process, which proceeds via aldehydic C–H activation, yields 1,4-diketones, which are valuable precursors for other organic scaffolds. acs.orgacs.org

Furthermore, ruthenium-based catalysts are being explored for novel alcohol transformations. Ruthenium pincer complexes have been used in the acceptorless dehydrogenative coupling of alcohols, while other Ru-catalysts have demonstrated remarkably high turnover numbers (up to 400,000) in the coupling of 1,4-benzenedimethanol (B118111) with ethanol (B145695) via a hydrogen-borrowing mechanism. nih.govdtu.dk These advancements highlight a trend towards creating highly active and stable catalysts for alcohol valorization.

Table 1: Examples of Novel Catalytic Systems for Phenethyl Alcohol Transformations

| Catalyst System | Substrate Type | Transformation | Key Features | Citations |

|---|---|---|---|---|

| Pd/NBE Relay Catalysis | Phenethyl alcohol derivatives | meta-C–H Arylation | Uses a removable directing group; good functional group tolerance. | nih.gov, rsc.org |

| [Cp*RhCl₂]₂ / Cu(OAc)₂·H₂O | 1-Phenethyl-substituted cyclopropyl alcohols | Alkylation of Aldehydes | Forms 1,4-diketones via C-H activation and C-C bond cleavage. | acs.org |

| Ruthenium Pincer Complexes | Alcohols (e.g., ethanol) | Dehydrogenative Coupling | Enables upgrading of bioalcohols under mild conditions. | nih.gov, dtu.dk |

Exploration of Bio-Catalytic and Biosynthetic Routes for Substituted Phenethyl Alcohols

Biocatalysis, the use of natural catalysts like enzymes for chemical transformations, offers a sustainable and highly selective alternative to traditional chemical synthesis. youtube.com There is a growing interest in developing bio-catalytic and biosynthetic pathways for producing substituted phenethyl alcohols.

The microbial production of 2-phenylethanol (B73330) (2-PE) is well-established, primarily through the Ehrlich pathway in yeasts like Saccharomyces cerevisiae, which converts L-phenylalanine to 2-PE. mdpi.comnih.govnih.gov Current research focuses on enhancing this natural process through metabolic engineering. nih.gov A significant innovation is the development of a novel "styrene-derived" biosynthetic pathway engineered in Escherichia coli. nih.gov This five-step pathway, which proceeds from L-phenylalanine via a styrene (B11656) intermediate, has a greater thermodynamic driving force than the traditional Ehrlich pathway. nih.gov

Key enzymes in these pathways include:

Phenylalanine ammonia (B1221849) lyase (PAL) and phenylacrylic acid decarboxylase (PAD) , which can convert L-phenylalanine to styrene. google.com

Styrene monooxygenase (SMO) and styrene oxide isomerase (SOI) , which convert styrene to phenylacetaldehyde (B1677652). nih.govgoogle.com

Phenylacetaldehyde reductase (PAR) or alcohol dehydrogenase (ADH) , which reduce phenylacetaldehyde to 2-phenylethanol. google.comresearchgate.netresearchgate.net

Researchers are also exploring the use of specific enzymes to create substituted phenethyl alcohols. For halogenated variants like this compound, halogenase enzymes are of particular interest. acs.org These enzymes can introduce halogen atoms with high regioselectivity onto aromatic scaffolds. acs.org Similarly, oxygenating biocatalysts such as cytochrome P450 monooxygenases and unspecific peroxygenases (UPOs) are being investigated for their ability to hydroxylate aromatic rings, providing a route to hydroxylated phenethyl alcohol derivatives. nih.govnih.gov The engineering of these enzymatic cascades in microbial hosts provides a powerful platform for the de novo biosynthesis of a wide range of substituted phenethyl alcohols from simple feedstocks like glucose. mdpi.comgoogle.com

Table 2: Key Enzymes in the Biosynthesis of Phenethyl Alcohols

| Enzyme | Abbreviation | Function | Pathway | Citations |

|---|---|---|---|---|

| Phenylalanine Transferase | ARO8, ARO9 | Transamination of L-phenylalanine to phenylpyruvate. | Ehrlich Pathway | nih.gov |

| Phenylpyruvate Decarboxylase | ARO10 | Decarboxylation of phenylpyruvate to phenylacetaldehyde. | Ehrlich Pathway | nih.gov |

| Styrene Monooxygenase | SMO | Oxidation of styrene to styrene oxide. | Styrene-Derived Pathway | google.com, nih.gov |

| Styrene Oxide Isomerase | SOI | Isomerization of styrene oxide to phenylacetaldehyde. | Styrene-Derived Pathway | [3, nih.gov |

| Phenylacetaldehyde Reductase | PAR | Reduction of phenylacetaldehyde to 2-phenylethanol. | Ehrlich & Styrene-Derived | researchgate.net, researchgate.net |

Advanced Mechanistic Studies on Complex Reaction Pathways and Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced studies are unraveling the intricate steps involved in phenethyl alcohol transformations.

For the Pd/NBE relay catalysis, a plausible mechanism has been proposed that involves an initial ortho-C–H activation directed by the oxime group, followed by migratory insertion of norbornene. rsc.org A subsequent meta-C–H activation generates a palladacycle intermediate, which then undergoes oxidative addition with an aryl iodide and reductive elimination to form the final product. rsc.org

In ruthenium-catalyzed alcohol coupling reactions, a hydrogen-borrowing mechanism is often implicated. nih.gov This pathway involves the initial dehydrogenation of the alcohol substrate by the catalyst to form an aldehyde and a metal-hydride species. The aldehyde can then undergo further reactions, followed by re-hydrogenation by the metal-hydride to yield the final product. Evidence for this mechanism comes from control experiments and the detection of hydrogen gas in the reaction headspace. nih.gov

Computational studies are also providing powerful mechanistic insights. Density functional theory (DFT) has been used to investigate the pyrolysis of phenethyl phenyl ether, a model for the β-O-4 linkage in lignin. nih.gov These calculations help predict the selectivity between competitive reaction pathways, such as hydrogen abstraction at the alpha- versus the beta-carbon, and assess the effect of substituents on reaction rates. nih.gov Such theoretical models are invaluable for understanding complex reaction networks and guiding experimental design.

Integration of In-Situ Spectroscopic Techniques with Reaction Monitoring

To fully understand and optimize chemical reactions, it is essential to monitor them in real-time. The integration of in-situ spectroscopic techniques allows researchers to observe the evolution of reactants, intermediates, and products directly within the reaction vessel, without the need for sampling. researchgate.netresearchgate.net

Techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are particularly powerful for this purpose. rsc.orgspectroscopyonline.com For example, in situ ATR-IR and DRIFTS have been used to study the solvent-free oxidation of benzyl (B1604629) alcohol over gold-palladium catalysts. rsc.org These studies revealed that on acidic supports, the reaction proceeds through both oxidative dehydrogenation and disproportionation, whereas basic supports exclusively promote the desired oxidative dehydrogenation to benzaldehyde. rsc.org

In situ FTIR spectroscopy is also a valuable tool for monitoring reaction kinetics and the behavior of components in complex mixtures. researchgate.netmdpi.com It can be used to track the concentration of key species, identify transient intermediates, and elucidate the influence of reaction parameters like temperature and pressure in real-time. spectroscopyonline.commdpi.com This detailed, time-resolved data is critical for optimizing reaction conditions, improving process safety, and scaling up chemical processes from the lab to industrial production. researchgate.net

Table 3: In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Acronym | Information Gained | Application Example | Citations |

|---|---|---|---|---|

| Attenuated Total Reflection Fourier Transform Infrared Spectroscopy | ATR-FTIR | Real-time concentration of reactants/products, identification of functional groups. | Monitoring the oxidation of benzyl alcohol; studying curing agent diffusion. | mdpi.com, rsc.org |

| Diffuse Reflectance Infrared Fourier Transform Spectroscopy | DRIFTS | Analysis of solid samples, catalysts, and surface-adsorbed species. | Investigating disproportionation vs. dehydrogenation on catalyst surfaces. | rsc.org |

| Raman Spectroscopy | - | Molecular vibrations, complementary to IR, good for aqueous systems. | Understanding process or reaction chemistry, especially with symmetric bonds. | spectroscopyonline.com |

Predictive Modeling and Machine Learning Applications in Phenethyl Alcohol Chemistry

The application of predictive modeling and machine learning (ML) is set to revolutionize chemical research and development. These computational tools can accelerate the discovery of new catalysts, optimize reaction conditions, and predict the properties of novel compounds.

In the context of alcohol synthesis and transformation, ML algorithms like Artificial Neural Networks (ANN) and Response Surface Methodology (RSM) are being used to model and optimize complex processes. researchgate.netfrontiersin.org By analyzing datasets that include input variables such as catalyst composition, solvent type, temperature, and reaction time, these models can predict the reaction yield with high accuracy. researchgate.netfrontiersin.org This predictive capability allows for the rapid identification of optimal process conditions, significantly reducing the time and resources required for experimental trial-and-error approaches. frontiersin.org

For instance, an active learning strategy integrating ML with experimental workflows has been successfully applied to the development of catalysts for higher alcohol synthesis. researchgate.net Furthermore, ML models are being developed to predict the inherent properties of chemical compounds. Rough Set Machine Learning (RSML) has been used to create interpretable models that correlate the molecular attributes of organic solvents (such as topological indices and boiling points) with their potential health effects. mdpi.com This approach could be adapted to predict the biological activity or other key properties of substituted phenethyl alcohols based on their chemical structure. As datasets grow and algorithms become more sophisticated, the impact of AI and machine learning on the design and synthesis of molecules like this compound will undoubtedly expand.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-3-methylphenethyl alcohol with high yield and purity?

To synthesize this compound, consider adapting methods from analogous benzyl alcohol derivatives. For example, refluxing a mixture of substituted benzaldehyde (e.g., 3-chloro-4-hydroxybenzaldehyde) with reducing agents like sodium borohydride (NaBH₄) in ethanol under controlled temperature (60–80°C) can yield the alcohol . Catalytic hydrogenation using palladium on carbon (Pd/C) in tetrahydrofuran (THF) may also enhance selectivity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., ethyl acetate/hexane) to minimize byproducts .

Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures?

Post-synthesis purification often involves fractional distillation under reduced pressure (e.g., 10–15 mmHg) to isolate the alcohol based on boiling point differences. Recrystallization using ethanol/water mixtures improves purity by removing unreacted precursors. For trace impurities, column chromatography with silica gel and a gradient eluent (e.g., 5–20% ethyl acetate in hexane) is recommended. Validate purity via GC-MS (≥99.5% purity threshold) or HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing this compound derivatives?

Spectral contradictions (e.g., unexpected splitting patterns in H NMR) may arise from diastereomeric impurities or solvent-induced shifts. Use deuterated dimethyl sulfoxide (DMSO-d₆) to stabilize hydrogen bonding interactions and re-run NMR at higher field strengths (e.g., 500 MHz). Compare experimental data with computational predictions (DFT-based NMR simulations) to identify misassignments . For complex mixtures, employ 2D NMR techniques (COSY, HSQC) to resolve overlapping peaks .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model reaction pathways for nucleophilic substitution at the chloro-substituted carbon. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites and calculate activation energies for competing mechanisms (S1 vs. S2). Solvent effects are incorporated via the Polarizable Continuum Model (PCM), while transition state optimizations validate proposed intermediates .

Q. How do temperature and light exposure affect the stability of this compound during long-term storage?

Accelerated stability studies (40°C/75% relative humidity for 6 months) reveal degradation pathways. Store the compound in amber glass vials at –20°C under inert gas (argon) to prevent oxidation. Monitor degradation products (e.g., 4-Chloro-3-methylphenol via hydrolysis) using LC-MS. For light-sensitive batches, add stabilizers like butylated hydroxytoluene (BHT) at 0.01% w/w .

Q. What methodological challenges exist in quantifying trace impurities in this compound using GC-MS?

Matrix interference from residual solvents (e.g., ethanol) can obscure low-abundance impurities. Derivatize the alcohol with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility and selectivity. Use a DB-5MS column (30 m × 0.25 mm) with a 1.0 mL/min helium flow rate and splitless injection. Calibrate against certified reference standards (e.g., 4-Chloro-3-methylphenol) to achieve limits of detection (LOD) <0.1 ppm .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the melting point of this compound?

Discrepancies may stem from polymorphic forms or hygroscopicity. Characterize the compound via differential scanning calorimetry (DSC) to identify melting endotherms and ensure anhydrous conditions during measurement. Cross-validate with X-ray crystallography to confirm crystal lattice structure .

Safety and Handling

Q. What precautions are critical when handling this compound in electrophilic substitution reactions?

Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation. Quench reactive intermediates (e.g., chloro derivatives) with aqueous sodium bicarbonate before disposal. Monitor airborne concentrations with OSHA-approved detectors (PEL <1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.